![molecular formula C22H22N2O3 B2917556 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-34-5](/img/structure/B2917556.png)
3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Description
3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders, such as epilepsy, Parkinson's disease, and chronic pain. In
Scientific Research Applications
Benzofuran Derivatives in Scientific Research
Benzofuran compounds are recognized for their broad spectrum of biological activities, making them significant in various scientific disciplines. These compounds have been evaluated for applications ranging from nanotechnology and polymer processing to biomedical applications due to their ability to self-assemble into nanometer-sized structures stabilized by H-bonding. Their multivalent nature also drives applications in the biomedical field, indicating the potential of benzofuran derivatives, including "3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide", in similar applications (Cantekin, de Greef, & Palmans, 2012).
Additionally, benzofuran derivatives have been developed as potential antioxidant and anti-inflammatory agents. These compounds have shown distinct anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. This suggests the relevance of studying "this compound" for similar therapeutic potentials (Raut et al., 2020).
Moreover, the natural sources, bioactivity, and synthesis of benzofuran derivatives have been extensively reviewed, highlighting their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This underscores the importance of benzofuran compounds in drug discovery and development, and the potential for "this compound" to serve as a lead compound in the search for new therapeutic agents (Miao et al., 2019).
properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-10-12-16(13-11-14)23-22(26)20-19(17-8-4-5-9-18(17)27-20)24-21(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQENOFZFOVMYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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